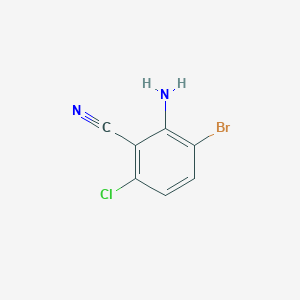
3',5'-Dichloro-4'-fluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Dichloro-4’-fluoroacetophenone is a chemical compound with the molecular formula C8H5Cl2FO. It is an organofluorine compound that features both chlorine and fluorine atoms attached to an acetophenone core. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-4’-fluoroacetophenone typically involves multiple steps. One common method starts with the fluorination of 3,4-dichloronitrobenzene using potassium fluoride. The intermediate product is then chlorinated to form dichlorofluorobenzene. Finally, the dichlorofluorobenzene undergoes acylation with an acylating agent to produce 3’,5’-Dichloro-4’-fluoroacetophenone .
Industrial Production Methods
Industrial production of 3’,5’-Dichloro-4’-fluoroacetophenone often involves similar synthetic routes but on a larger scale. The process includes purification and enrichment steps, such as melt crystallization, to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted acetophenones .
Scientific Research Applications
3’,5’-Dichloro-4’-fluoroacetophenone has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is a key intermediate in the production of certain pharmaceuticals, including fluoroquinolone antibiotics.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-4’-fluoroacetophenone involves its interaction with specific molecular targets. In pharmaceuticals, it acts as an intermediate that undergoes further chemical transformations to produce active compounds. The pathways involved often include nucleophilic substitution and acylation reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: Another fluorinated acetophenone with similar properties and applications.
3,5-Dichloro-4-aminoacetophenone: An intermediate in the synthesis of antitussive and antiasthmatic drugs.
Uniqueness
3’,5’-Dichloro-4’-fluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and materials .
Properties
Molecular Formula |
C8H5Cl2FO |
|---|---|
Molecular Weight |
207.03 g/mol |
IUPAC Name |
1-(3,5-dichloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 |
InChI Key |
GILBFTHDWLGHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


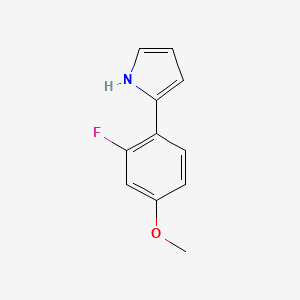
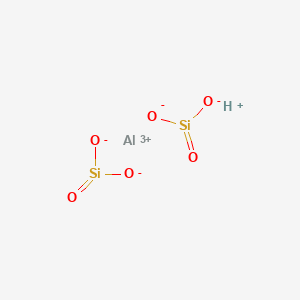
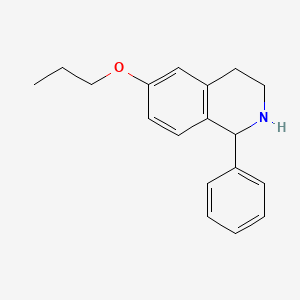
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
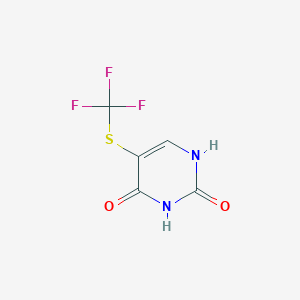
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
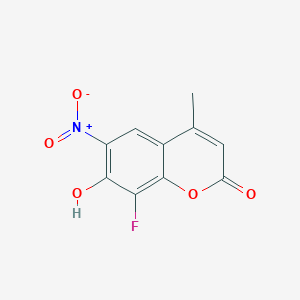
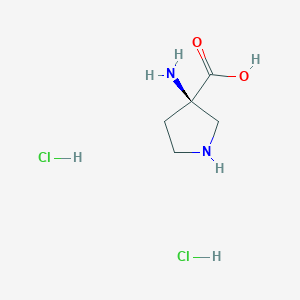
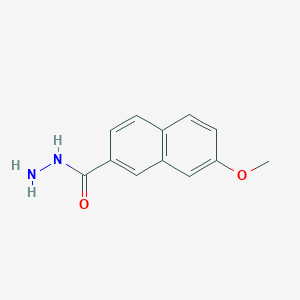
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
![N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)
